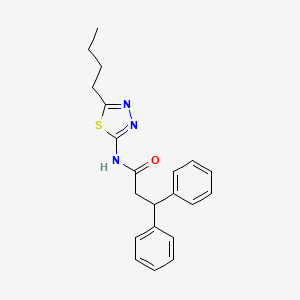
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide, also known as BPTD, is a chemical compound that has been studied for its potential therapeutic applications. BPTD belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities. In
作用機序
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the inhibition of the proteasome activity, which leads to the accumulation of misfolded and damaged proteins within the cells. This accumulation triggers the activation of the unfolded protein response (UPR), which is a cellular stress response mechanism that helps to restore protein homeostasis. However, if the UPR fails to restore protein homeostasis, it leads to apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to possess anti-inflammatory properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and protecting against glutamate-induced excitotoxicity.
実験室実験の利点と制限
One of the significant advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is its high potency and selectivity towards the proteasome. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit a higher potency than other proteasome inhibitors, such as bortezomib. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has also been shown to exhibit a lower toxicity profile than bortezomib, which makes it a promising candidate for further development. However, one of the limitations of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide. One of the significant areas of research is the development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide derivatives with improved solubility and bioavailability. Another future direction is the investigation of the synergistic effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit synergistic effects with various chemotherapeutic agents, such as doxorubicin and cisplatin. The combination of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents may lead to improved therapeutic outcomes. Additionally, the investigation of the role of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in other diseases, such as neurodegenerative diseases, may provide new insights into its potential therapeutic applications.
Conclusion:
In conclusion, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is a promising compound that has been investigated for its potential therapeutic applications in various fields of research. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit potent anticancer activity, anti-inflammatory properties, and neuroprotective effects. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide's mechanism of action involves the inhibition of the proteasome activity, which leads to the activation of the UPR and apoptosis. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has several advantages, such as its high potency and selectivity towards the proteasome, but also has limitations, such as its poor solubility in water. Future research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide should focus on the development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide derivatives with improved solubility and bioavailability, investigation of the synergistic effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents, and the role of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in other diseases.
合成法
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation between the amine and the acid chloride. The resulting product is then purified by column chromatography to obtain N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in high yield and purity.
科学的研究の応用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been investigated for its potential therapeutic applications in various fields of research. One of the significant areas of research is cancer treatment. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins involved in cell growth and survival.
特性
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-3-14-20-23-24-21(26-20)22-19(25)15-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,2-3,14-15H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQRPCMPXXZBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)
![2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B4940850.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4940874.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4940878.png)
![1-cyclohexyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940881.png)
![3-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4940885.png)
![11-methyl-4-(3-phenoxybenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940900.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B4940903.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B4940910.png)
![1-[(2-bromophenoxy)acetyl]-4-methylpiperidine](/img/structure/B4940915.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4940928.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)